Cas no 1804871-06-4 (Ethyl 4-chloro-2-cyano-3-ethylbenzoate)

Ethyl 4-chloro-2-cyano-3-ethylbenzoate is a specialized benzoate derivative featuring a chloro, cyano, and ethyl substitution pattern on the aromatic ring. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and fine chemicals. Its functional groups—ester, nitrile, and halogen—offer versatile reactivity for further derivatization, enabling selective transformations. The ethyl ester moiety enhances solubility in organic solvents, facilitating downstream reactions. The chloro and cyano substituents contribute to its utility in cross-coupling and nucleophilic substitution reactions. This compound is valued for its structural specificity and synthetic flexibility in constructing complex molecular frameworks.
Ethyl 4-chloro-2-cyano-3-ethylbenzoate structure
1804871-06-4 structure
商品名:Ethyl 4-chloro-2-cyano-3-ethylbenzoate
CAS番号:1804871-06-4
MF:C12H12ClNO2
メガワット:237.682182312012
CID:4947871

Ethyl 4-chloro-2-cyano-3-ethylbenzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-chloro-2-cyano-3-ethylbenzoate
    • インチ: 1S/C12H12ClNO2/c1-3-8-10(7-14)9(5-6-11(8)13)12(15)16-4-2/h5-6H,3-4H2,1-2H3
    • InChIKey: QCXCLWHVDWZLTI-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(C(=O)OCC)C(C#N)=C1CC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 297
  • トポロジー分子極性表面積: 50.1
  • 疎水性パラメータ計算基準値(XlogP): 3.3

Ethyl 4-chloro-2-cyano-3-ethylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015017642-1g
Ethyl 4-chloro-2-cyano-3-ethylbenzoate
1804871-06-4 97%
1g
1,579.40 USD 2021-06-18

Ethyl 4-chloro-2-cyano-3-ethylbenzoate 関連文献

Ethyl 4-chloro-2-cyano-3-ethylbenzoateに関する追加情報

Ethyl 4-chloro-2-cyano-3-ethylbenzoate (CAS No. 1804871-06-4): A Comprehensive Overview in Modern Chemical Biology

Ethyl 4-chloro-2-cyano-3-ethylbenzoate, identified by its unique chemical signature under the CAS number 1804871-06-4, represents a compound of significant interest in the realm of chemical biology and pharmaceutical research. This organic molecule, characterized by its ester and cyano functional groups, has garnered attention due to its structural complexity and potential biological activities. The presence of both chloro and ethyl substituents on the benzene ring enhances its versatility, making it a valuable candidate for further exploration in drug discovery and synthetic chemistry.

The compound's structure, featuring a benzoate ester at the 3-position and a cyano group at the 2-position, alongside chloro and ethyl groups at the 4- and 3-positions respectively, positions it as a promising intermediate in the synthesis of more complex molecules. This arrangement not only contributes to its reactivity but also suggests potential applications in the development of novel therapeutic agents. The benzoate moiety, in particular, is well-known for its role in various pharmacological contexts, often serving as a scaffold for bioactive molecules.

In recent years, there has been growing interest in the development of bioactive compounds derived from benzoic acid derivatives. The specific configuration of Ethyl 4-chloro-2-cyano-3-ethylbenzoate makes it an intriguing subject for studying its interactions with biological targets. Preliminary studies have hinted at its potential as an inhibitor or modulator in certain enzymatic pathways, which could have implications for treating various diseases. The cyano group, for instance, is known to participate in hydrogen bonding and can influence the compound's binding affinity to biological receptors.

The chloro substituent at the 4-position of the benzene ring adds another layer of complexity to Ethyl 4-chloro-2-cyano-3-ethylbenzoate. Chlorinated aromatic compounds are frequently explored in medicinal chemistry due to their ability to enhance metabolic stability and binding interactions. This feature makes them particularly useful in designing drugs that require prolonged half-life or specific targeting. The ethyl group at the 3-position further modifies the electronic properties of the molecule, potentially affecting its solubility and bioavailability.

One of the most compelling aspects of Ethyl 4-chloro-2-cyano-3-ethylbenzoate is its potential as a building block for more complex molecules. In drug discovery pipelines, such intermediates are invaluable for constructing diverse libraries of compounds that can be screened for biological activity. The ability to modify specific parts of the molecule allows researchers to fine-tune its properties, leading to the identification of lead compounds with desired therapeutic effects.

Recent advancements in computational chemistry have also highlighted Ethyl 4-chloro-2-cyano-3-ethylbenzoate as a candidate for virtual screening. By leveraging molecular modeling techniques, researchers can predict how this compound might interact with various biological targets, thereby accelerating the drug discovery process. These computational approaches are particularly useful for identifying potential off-target effects early in the development process, ensuring that only the most promising candidates proceed to further testing.

The synthesis of Ethyl 4-chloro-2-cyano-3-ethylbenzoate involves several key steps that showcase modern synthetic methodologies. The introduction of the cyano group typically requires cyanation reactions, which can be achieved through various protocols depending on the desired yield and purity. Similarly, the chlorination step demands careful control to avoid unwanted side reactions. The esterification process at the 3-position is another critical step that must be optimized to ensure high selectivity and efficiency.

In conclusion, Ethyl 4-chloro-2-cyano-3-ethylbenzoate (CAS No. 1804871-06-4) stands out as a versatile and promising compound in chemical biology and pharmaceutical research. Its unique structural features make it an excellent candidate for further exploration in drug discovery and synthetic chemistry. With ongoing studies uncovering new potential applications and advancements in computational methods enhancing its accessibility, this molecule is poised to play a significant role in future therapeutic developments.

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